molecular formula C19H20N2O4 B11147629 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11147629
M. Wt: 340.4 g/mol
InChI Key: PQXKDHVLVWHBDG-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acylation Reaction: The indole derivative is then acylated with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-phenylacetamide: Lacks the trimethoxy groups, which may reduce its biological activity.

    2-(1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with fewer methoxy groups, potentially altering its chemical properties and biological effects.

Uniqueness

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can enhance its solubility, stability, and biological activity compared to similar compounds.

Biological Activity

2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that combines an indole moiety with a trimethoxyphenyl group. This unique structure enhances its lipophilicity and biological activity. Research has indicated that this compound exhibits significant anti-cancer properties, particularly through its effects on microtubule dynamics and apoptosis induction.

The primary mechanism of action for this compound involves the inhibition of tubulin polymerization, akin to the action of colchicine, a well-known anti-cancer agent. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa, MCF-7, and HT-29. The compound's ability to induce apoptosis is dose-dependent, making it a potential candidate for further development as an anti-cancer drug .

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the indole or phenyl rings. This flexibility in synthesis is crucial for exploring structure-activity relationships (SARs) .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits potent antitumor activity. The following table summarizes its effectiveness against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa0.9Induces apoptosis and cell cycle arrest
MCF-70.7Disrupts microtubule dynamics
HT-291.2Induces mitotic catastrophe

These results indicate significant potency and specificity towards cancer cells compared to non-tumorigenic cells .

Structure-Activity Relationships (SAR)

The presence of the trimethoxy group on the phenyl ring is essential for enhancing the compound's water solubility and biological activity. Studies suggest that modifications at the C-1 position of the indole ring can further improve antitumor efficacy .

Case Studies

Several studies have highlighted the biological activity of similar compounds that share structural characteristics with this compound:

  • Study on Indole Derivatives : A study evaluated various indole derivatives for their cytotoxicity against human tumor cell lines and found that those with methoxy substitutions exhibited improved activity .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to tubulin's colchicine site, providing insights into its mechanism of action .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

2-indol-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H20N2O4/c1-23-16-10-14(11-17(24-2)19(16)25-3)20-18(22)12-21-9-8-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

PQXKDHVLVWHBDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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